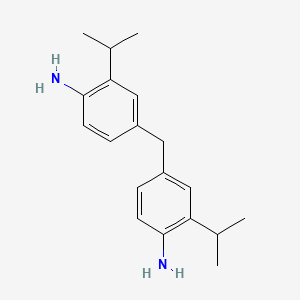
Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3',4',5'-trimethoxy-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride is a complex organic compound that features a unique combination of functional groups, including an acetophenone moiety, a thiazole ring, and a piperazine ring. This compound is of significant interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride typically involves multiple steps, starting with the preparation of the key intermediates. One common approach is the condensation of 3’,4’,5’-trimethoxyacetophenone with 2-thiazolylpiperazine under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of hydrochloric acid to facilitate the formation of the dihydrochloride salt.
Industrial Production Methods
On an industrial scale, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and improved scalability. Additionally, purification methods such as recrystallization and chromatography are employed to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The thiazole and piperazine rings can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups into the thiazole or piperazine rings.
Scientific Research Applications
Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Acetophenone, 2-(4-(2-thiazolyl)piperazinyl)-3’,4’,5’-trimethoxy-, dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperazine ring may enhance the compound’s ability to cross cell membranes, increasing its bioavailability. The acetophenone moiety can participate in various biochemical reactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as sulfathiazole and ritonavir share the thiazole ring and exhibit antimicrobial and antiviral activities.
Piperazine Derivatives: Compounds like piperazine citrate and fluphenazine have similar structural features and are used in pharmaceuticals.
Acetophenone Derivatives: Compounds such as 4’-methoxyacetophenone and 3’,4’,5’-trimethoxyacetophenone are used in organic synthesis and medicinal chemistry.
Uniqueness
Acetophenone, 2-
Properties
CAS No. |
17755-67-8 |
|---|---|
Molecular Formula |
C18H25Cl2N3O4S |
Molecular Weight |
450.4 g/mol |
IUPAC Name |
2-[4-(1,3-thiazol-2-yl)piperazin-1-yl]-1-(3,4,5-trimethoxyphenyl)ethanone;dihydrochloride |
InChI |
InChI=1S/C18H23N3O4S.2ClH/c1-23-15-10-13(11-16(24-2)17(15)25-3)14(22)12-20-5-7-21(8-6-20)18-19-4-9-26-18;;/h4,9-11H,5-8,12H2,1-3H3;2*1H |
InChI Key |
MDHCSXMLHMRYTI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)CN2CCN(CC2)C3=NC=CS3.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(4-aminophenyl)-5-tert-butylphenyl]aniline](/img/structure/B13737915.png)
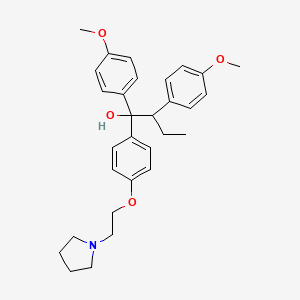
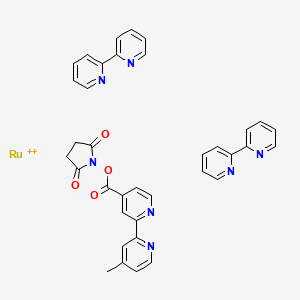
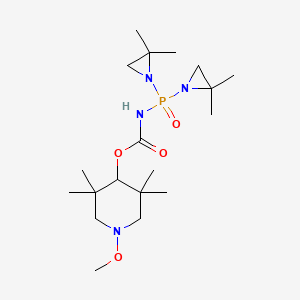
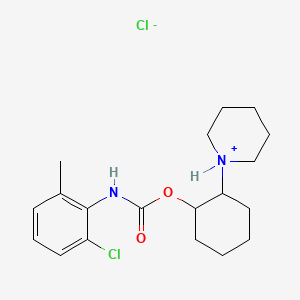

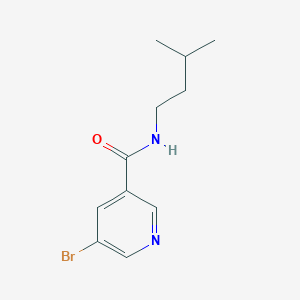
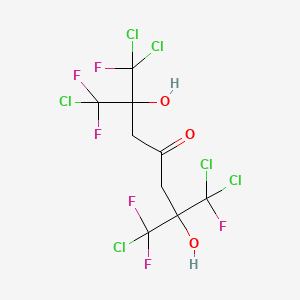




![1,4-Dimethyl-1,4-dihydropyrido[3,4-b]pyrazine-2,3-dione](/img/structure/B13737989.png)
